

# A Spectroscopic Comparative Analysis of 2-Chloronicotinoyl Chloride and Its Analogues

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## Compound of Interest

Compound Name: **2-Chloronicotinoyl chloride**

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This guide provides a detailed spectroscopic comparison of **2-Chloronicotinoyl chloride** and its key analogues: Nicotinoyl chloride, 6-Chloronicotinoyl chloride, 2-Fluoronicotinoyl chloride, and 2-Bromonicotinoyl chloride. This objective analysis, supported by experimental data, aims to facilitate compound identification, characterization, and selection in research and development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Chloronicotinoyl chloride** and its analogues.

### <sup>1</sup>H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The <sup>1</sup>H NMR chemical shifts provide information about the electronic environment of the protons in a molecule.

Compound	Solvent	Chemical Shift (ppm)
2-Chloronicotinoyl chloride	DMSO-d6	8.583 (d), 8.256 (d), 7.574 (t) <a href="#">[1]</a>
Nicotinoyl chloride hydrochloride	DMSO-d6	Data available, specific shifts not fully detailed in search results.
6-Chloronicotinoyl chloride	-	No specific <sup>1</sup> H NMR data found in search results.
2-Fluoronicotinoyl chloride	-	No specific <sup>1</sup> H NMR data found in search results.
2-Bromonicotinoyl chloride	-	No specific <sup>1</sup> H NMR data found in search results.

## <sup>13</sup>C NMR Spectral Data

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic and structural environment.

Compound	Solvent	Chemical Shift (ppm)
2-Chloronicotinoyl chloride	-	Data available, specific shifts not fully detailed in search results. <a href="#">[2]</a>
Nicotinoyl chloride hydrochloride	-	Data available, specific shifts not fully detailed in search results.
6-Chloronicotinoyl chloride	-	No specific $^{13}\text{C}$ NMR data found in search results.
2-Fluoronicotinoyl chloride	-	No specific $^{13}\text{C}$ NMR data found in search results.
2-Bromonicotinoyl chloride	-	No specific $^{13}\text{C}$ NMR data found in search results.

## Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule. A key characteristic of acyl chlorides is a strong C=O stretching vibration at a high frequency.

Compound	Technique	Key Absorption Bands (cm <sup>-1</sup> )
2-Chloronicotinoyl chloride	-	Data available, specific peak values not fully detailed in search results.
Nicotinoyl chloride hydrochloride	-	Data available, specific peak values not fully detailed in search results.
6-Chloronicotinoyl chloride	-	No specific IR data found in search results.
2-Fluoronicotinoyl chloride	-	No specific IR data found in search results.
2-Bromonicotinoyl chloride	-	No specific IR data found in search results.

## Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Compound	Molecular Weight ( g/mol )	Key Mass Fragments (m/z)
2-Chloronicotinoyl chloride	176.00[3]	140, 112, 142[3]
Nicotinoyl chloride	141.56	106 (base peak)
6-Chloronicotinoyl chloride	176.00	140, 112, 142
2-Fluoronicotinoyl chloride	159.55[4]	No specific MS data found in search results.
5-Bromonicotinoyl chloride	220.45	No specific MS data found in search results.

## Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and the specific sample being analyzed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- Data Acquisition: The NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for <sup>1</sup>H NMR).
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., Tetramethylsilane - TMS).

### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, a small amount is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
- Data Acquisition: The FTIR spectrometer scans a range of infrared frequencies (typically 4000-400 cm<sup>-1</sup>) and records the absorbance of the sample.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

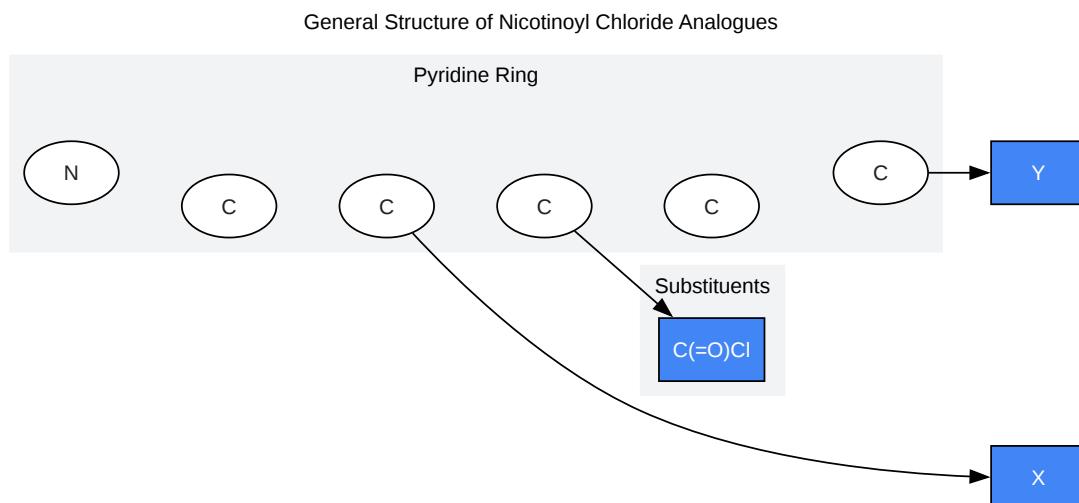
### Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The sample is dissolved in a volatile solvent.
- Gas Chromatography: The sample solution is injected into the GC, where it is vaporized and separated into its components as it passes through a capillary column.

- Mass Spectrometry: The separated components are introduced into the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

## Visualizations

### General Structure of Nicotinoyl Chloride and its Analogues

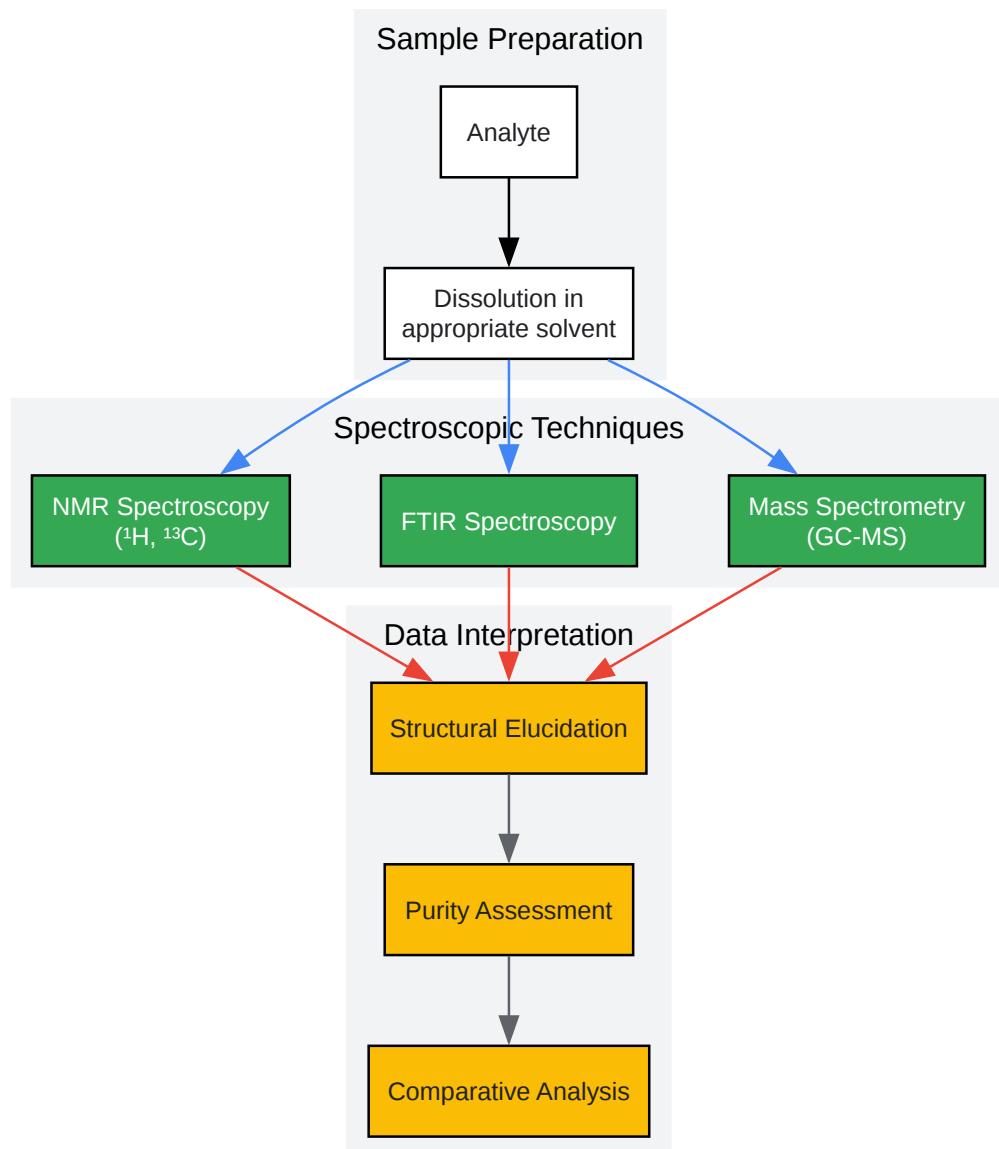


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Caption: General chemical structure of the compared nicotinoyl chloride analogues.

## Spectroscopic Analysis Workflow

## General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

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## References

- 1. 2-Chloronicotinyl chloride(49609-84-9)  $^1\text{H}$  NMR spectrum [chemicalbook.com]
- 2. 2-Chloronicotinyl chloride(49609-84-9)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
- 3. 2-Chloronicotinoyl chloride | C<sub>6</sub>H<sub>3</sub>Cl<sub>2</sub>NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoronicotinoyl chloride [oakwoodchemical.com]
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